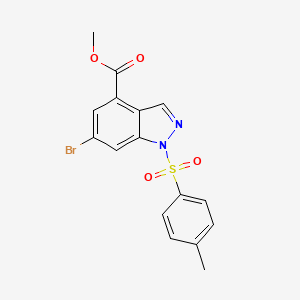![molecular formula C18H21NO3 B8701537 9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B8701537.png)
9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol, also known as α-Isocodeine, is an opioid research chemical closely related to codeine. It is an epimer of codeine, meaning it has a different configuration at one of the stereocenters. The compound’s IUPAC name is 3-Methoxy-17-methyl-7,8-didehydro-4,5α-epoxymorphinan-6β-ol . It is primarily used in scientific research and has several derivatives and analogs.
Métodos De Preparación
9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol can be synthesized from codeine through a Mitsunobu reaction . This reaction involves the conversion of codeine to its toluene-p-sulphonate derivative, which then reacts with hexadecyltrimethylammonium acetate in benzene to form isocodeine acetate. The acetate is subsequently hydrolyzed to yield this compound .
Análisis De Reacciones Químicas
9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield dihydroisocodeine, which is significantly more potent than codeine.
Substitution: Various substitution reactions can be performed to create analogs and derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol has several applications in scientific research:
Chemistry: It is used to study the synthesis and reactions of opioid compounds.
Biology: Researchers use it to understand the biological effects of opioids and their interactions with receptors.
Medicine: Although not used clinically, it serves as a reference compound for developing new analgesics.
Industry: Its derivatives, like dihydroisocodeine, have been used in pharmaceutical formulations in the past.
Mecanismo De Acción
The mechanism of action of 9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol is similar to that of other opioids. It primarily acts as an agonist at the mu-opioid receptors, leading to analgesic effects . The compound’s interaction with these receptors inhibits the release of neurotransmitters, thereby reducing pain perception. The exact molecular pathways involved are still under investigation, but it is known to involve the modulation of G-protein coupled receptor signaling.
Comparación Con Compuestos Similares
9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol is unique among its analogs and derivatives due to its specific stereochemistry. Similar compounds include:
Codeine: The parent compound, less potent than this compound.
Dihydroisocodeine: A derivative that is four times stronger than dihydrocodeine and six times stronger than codeine.
Allocodeine, Pseudocodeine, Heterocodeine: Other isomers of codeine with varying pharmacological properties. This compound’s uniqueness lies in its specific configuration, which influences its pharmacological effects and potency.
Propiedades
Fórmula molecular |
C18H21NO3 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3 |
Clave InChI |
OROGSEYTTFOCAN-UHFFFAOYSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O |
SMILES canónico |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Chlorobenzyl)-2-(5-hydroxypentyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide](/img/structure/B8701474.png)
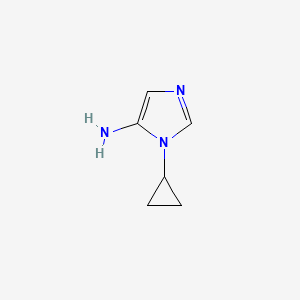
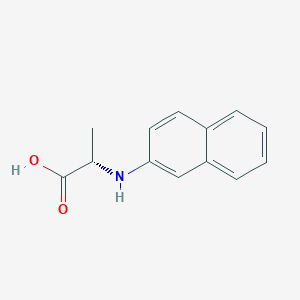
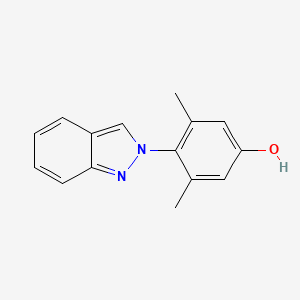
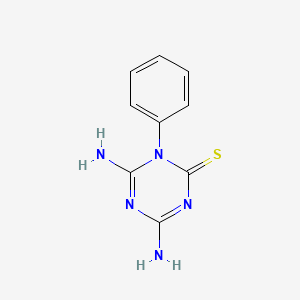
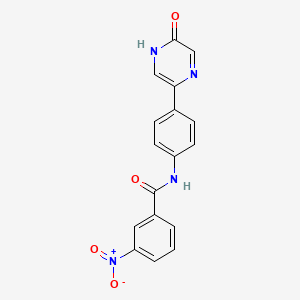
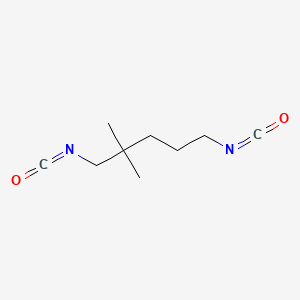
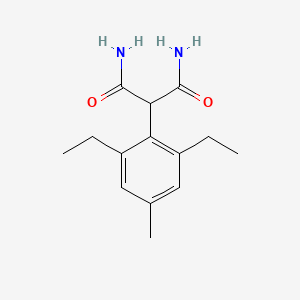
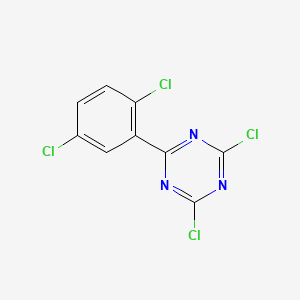
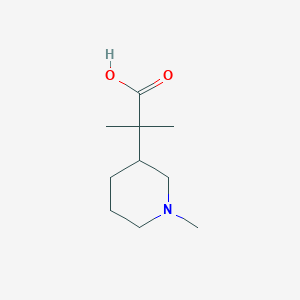

![4-Chloro-7-mesityl-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8701558.png)
![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B8701560.png)
